N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide

Catalog No.
S850992
CAS No.
1858255-73-8
M.F
C12H15ClN4O3
M. Wt
298.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-ca...

CAS Number

1858255-73-8

Product Name

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide

Molecular Formula

C12H15ClN4O3

Molecular Weight

298.72 g/mol

InChI

InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18)

InChI Key

UGODOWJUTUIJLN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Application in Polymer Science

Scientific Field: Polymer Chemistry and Material Science

Application Summary: This compound is utilized in the synthesis of high-performance polymers, specifically aromatic polysulfones, which are known for their exceptional thermal resistance and strength properties.

Methods of Application: The compound is involved in the polyesterification process with dibasic phenols containing mesogenic groups to synthesize thermotropic aromatic polysulfones. The presence of the mesophase is confirmed using differential scanning microscopy and optical polarization microscopy .

Results and Outcomes: The resulting polymers exhibit high thermal resistance and physical-mechanical properties, functioning effectively in temperatures ranging from -50 to +220°C. These materials are indispensable in high-tech industries due to their stability against chemical and thermal degradation .

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a piperazine ring substituted with a carboxamide functional group and a chloronitrophenyl moiety. Its chemical formula is C_{12}H_{15}ClN_{2}O_{3}, and it has been assigned the CAS number 1858255-73-8. This compound is notable for its potential biological activities, particularly in pharmacological applications.

Typical of amides and piperazines. Notably, it can participate in:

  • Nucleophilic substitutions: The chlorine atom on the phenyl group can be replaced by various nucleophiles.
  • Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrazine hydrate in the presence of Raney nickel, yielding derivatives that may have enhanced biological activity .
  • Formation of derivatives: The carboxamide group can react with various amines to form new amide derivatives, which can be useful in drug development .

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide exhibits significant biological activity, particularly as a potential pharmaceutical agent. Research indicates that compounds with similar structures often show promise in modulating various biological targets, including:

  • Anticancer activity: Derivatives of this compound have been investigated for their potential use as antileukemic agents .
  • Neuropharmacological effects: Compounds containing piperazine rings are frequently studied for their effects on neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .

The synthesis of N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with 4-methylpiperazine and 4-chloro-3-nitroaniline.
  • Formation of Amide: The reaction between these starting materials usually involves activating the carboxylic acid derivative (such as an acid chloride) to facilitate the formation of the amide bond.
  • Purification: The product is purified through recrystallization or chromatography to isolate the desired compound from by-products .

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide has several potential applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, particularly cancers and neurological disorders.
  • Chemical Probes: This compound can be used in research to explore biological pathways and mechanisms due to its structural properties and biological activity.

Studies involving N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide focus on its interactions with biological targets:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors (e.g., serotonin or dopamine receptors) are crucial for understanding its pharmacological profile.
  • Enzyme Inhibition: Research may also explore its ability to inhibit enzymes involved in disease processes, such as fatty acid amide hydrolase (FAAH), which could have implications for pain management and inflammation .

Several compounds share structural similarities with N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, each exhibiting unique properties:

Compound NameStructureBiological ActivityNotable Features
4-MethylpiperazineC₅H₁₃NAntidepressant propertiesSimple piperazine structure
N-(4-fluorophenyl)-4-methylpiperazine-1-carboxamideC_{12}H_{15}FN₂OPotential antipsychotic effectsFluorine substitution enhances lipophilicity
4-Chloro-N-(3-(4-methylpiperazin-1-yl)methyl)anilineC_{14}H_{18}ClN₃Anticancer activityContains additional piperazine moiety

Uniqueness

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is distinguished by its specific combination of a nitro group and a chlorine atom on the phenyl ring, which may enhance its interaction with biological targets compared to other similar compounds. Its unique structural features suggest it may possess distinct pharmacological properties that warrant further investigation.

Piperazine-derived carboxamides represent a critical class of nitrogen-containing heterocycles with broad pharmaceutical applications. The piperazine scaffold’s structural flexibility enables precise modulation of pharmacokinetic properties, including solubility and bioavailability, through substitutions at its two nitrogen atoms. Carboxamide functionalization enhances hydrogen-bonding capabilities, improving target binding affinity in therapeutic agents. For example, piperazine-2-carboxamide derivatives demonstrate antitumor activity against hepatocarcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC~50~ values as low as 0.51 µM.

Table 1: Key Biological Activities of Piperazine Carboxamides

Biological ActivityExample CompoundTarget/Application
AnticancerArtemisinin derivative 37SMMC-7721 (IC~50~ = 0.0025 µM)
AntimicrobialBergenin-triazole hybrid 40HeLa cells (IC~50~ = 1.33 µM)
Enzyme inhibitionFAAH/MAGL inhibitorspA~2~ = 7.5 for 5-HT3 antagonism

Historical Context of Nitrophenyl Piperazine Compounds

Nitrophenyl-substituted piperazines emerged in the 2000s as potent intermediates in drug discovery. Early work focused on CCK1R agonists for obesity treatment, where 2-substituted piperazine carboxamides showed sub-nanomolar binding affinity. The nitro group’s electron-withdrawing properties enhance electrophilic reactivity, enabling nucleophilic aromatic substitutions in synthetic routes. For instance, 4-(4-nitrophenyl)piperazin-1-ium salts co-crystallized with carboxylic acids demonstrated predictable hydrogen-bonding networks, aiding crystallographic studies.

Research Objectives in Chemical Characterization

Current research prioritizes:

  • Structural elucidation: Resolving conformational preferences of the 4-methylpiperazine moiety.
  • Synthetic optimization: Improving yields in nucleophilic aromatic substitution reactions.
  • Functional group compatibility: Assessing nitro-group stability under reductive conditions.

Molecular Geometry and Bond Parameters

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide exhibits a complex three-dimensional molecular architecture characterized by distinct structural domains [1]. The compound possesses a molecular formula of C₁₂H₁₅ClN₄O₃ with a molecular weight of 298.73 g/mol [1]. The molecular geometry can be described as an extended conformation that optimizes intramolecular interactions while minimizing steric hindrance [2].

The piperazine ring adopts the thermodynamically favored chair conformation, consistent with established crystallographic studies on similar piperazine derivatives [3] [4]. This conformation is characterized by typical bond parameters where the average carbon-nitrogen bond length in the piperazine ring is approximately 1.466 Å [4]. The chair conformation is stabilized by optimal tetrahedral bond angles of approximately 109°, as observed in related piperazine structures [5].

Table 1: Molecular Properties of N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide

PropertyValueReference
Molecular FormulaC₁₂H₁₅ClN₄O₃PubChem
Molecular Weight (g/mol)298.73PubChem
Exact Mass (Da)298.0832680PubChem
CAS Number1858255-73-8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area (Ų)81.4PubChem
Heavy Atom Count20PubChem
XLogP3-AA1.4PubChem
Formal Charge0PubChem
Complexity368PubChem
Predicted Boiling Point (°C)486.7±45.0ChemicalBook

The aromatic phenyl ring maintains planarity with standard aromatic carbon-carbon bond lengths ranging from 1.38 to 1.40 Å [6]. The chlorine substitution introduces a carbon-chlorine bond length of approximately 1.75 Å, while the nitro group exhibits characteristic nitrogen-oxygen bond lengths of approximately 1.22 Å [6]. These values are consistent with established crystallographic data for similar chloronitrophenyl compounds [7].

Table 2: Bond Parameters and Structural Features

Bond/ParameterTypical Value/DescriptionSource/Reference
C-N (piperazine ring)~1.466 Å (average)Literature average for piperazine
C-C (aromatic)~1.38-1.40 ÅStandard aromatic C-C
C-Cl (aromatic)~1.75 ÅStandard aromatic C-Cl
C-N (carboxamide)~1.359 ÅCarboxamide literature
C=O (carboxamide)~1.23 ÅStandard carbonyl
N-O (nitro)~1.22 ÅStandard nitro
Piperazine ring conformationChair conformationX-ray studies on piperazine
Carboxamide group geometryPlanar geometryCarboxamide planarity studies

The carboxamide linkage exhibits characteristic features with the carbonyl carbon-oxygen bond length of approximately 1.23 Å and the carbon-nitrogen bond length of approximately 1.359 Å [6]. This C-N bond length indicates significant double bond character due to resonance stabilization with the aromatic system [8].

Structural Isomerism and Conformational Analysis

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide does not exhibit constitutional isomerism, as the connectivity pattern is fixed [1]. However, the compound displays conformational isomerism primarily associated with the piperazine ring system and the orientation of the N-methyl substituent [9].

The piperazine ring undergoes rapid chair-chair interconversion at room temperature, with an activation energy barrier of approximately 10 kcal/mol, as established through variable temperature nuclear magnetic resonance studies on related N-methylpiperazine derivatives [9]. This ring-flipping process results in the interconversion of axial and equatorial positions for the N-methyl group [9].

Table 3: Conformational Analysis Data

Structural FeatureConformation/GeometryEnergy/Stability
Piperazine ringChair conformation (most stable)Lowest energy conformation
N-methyl substitutionEquatorial/axial equilibriumRapid interconversion
Carboxamide groupPlanar with aromatic ringStabilized by resonance
Phenyl ring orientationCoplanar with carboxamideConjugation with amide
Rotatable bondsSingle rotatable bond (C-N)Low barrier to rotation
Preferred conformationExtended conformationThermodynamically favored
Intramolecular interactionsPotential N-H···O contactsStabilizing interactions
Steric effectsMinimal steric hindranceFavorable spatial arrangement

The carboxamide group maintains planarity with the aromatic ring system, with dihedral angles typically ranging from 0° to 5°, as observed in similar carboxamide structures [6]. This planarity is essential for optimal conjugation between the amide nitrogen lone pair and the aromatic π-system [8]. The restricted rotation about the carboxamide bond arises from the partial double bond character, which is approximately 40% based on bond length analysis [6].

The single rotatable bond in the molecule (between the carboxamide nitrogen and the piperazine ring) allows for conformational flexibility while maintaining the overall extended molecular geometry [1]. This conformational freedom is important for potential biological activity and intermolecular interactions [10].

Electronic Distribution and Polarization Effects

The electronic structure of N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is dominated by the contrasting electron-donating and electron-withdrawing effects of its constituent groups [11]. The nitro group serves as a strong electron-withdrawing group with a Hammett σ parameter of +0.78, while the chlorine substituent provides moderate electron withdrawal with σ = +0.23 [11].

Table 4: Electronic Properties and Substituent Effects

PropertyDescriptionImpact
Nitro group effectStrong electron-withdrawing, activates meta positionReduces aromatic electron density
Chloro group effectModerate electron-withdrawing, activates ortho/paraReduces aromatic electron density
Piperazine electron donationElectron-donating through nitrogen lone pairsIncreases electron density at attachment point
Carboxamide resonanceResonance stabilization with π-systemStabilizes amide geometry
Overall electronic characterNet electron-poor aromatic ringAffects reactivity and binding
Molecular polarizabilityEnhanced by substituentsInfluences intermolecular interactions
Electron withdrawing strength (NO₂)σₚ = +0.78 (Hammett constant)Major deactivating effect
Electron withdrawing strength (Cl)σₚ = +0.23 (Hammett constant)Moderate deactivating effect
Ring electron density distributionDepleted at ortho/para to electron-withdrawing groupsInfluences chemical reactivity

The piperazine moiety acts as an electron-donating group through the lone pairs on the nitrogen atoms, creating a region of enhanced electron density at the point of attachment to the carboxamide group [12]. This electron donation partially counteracts the electron-withdrawing effects of the aromatic substituents, resulting in a balanced electronic distribution that influences the compound's chemical reactivity and potential biological activity [13].

Molecular electrostatic potential calculations reveal distinct regions of electron density variation [14]. The nitro group generates a significant negative electrostatic potential region (-50 to -40 kcal/mol), while the amide N-H region exhibits positive potential (+40 to +50 kcal/mol) [14]. These electrostatic properties are crucial for understanding molecular recognition and binding interactions [14].

Table 5: Electronic Distribution and Polarization Effects

Electronic PropertyCharacteristicsSignificance
HOMO distributionLocalized on piperazine and phenylNucleophilic character
LUMO distributionConcentrated on nitro and carbonylElectrophilic character
Electron density (phenyl ring)Depleted due to EWG effectsReduced reactivity
Electron density (piperazine)Enhanced by nitrogen lone pairsElectron-rich region
Dipole momentSignificant due to polar groupsMolecular polarity
PolarizabilityIncreased by substituentsIntermolecular interactions
Electrostatic potentialPositive regions near NH, negative near NO₂Binding site recognition
Frontier orbital gapModerate gap indicating reactivityChemical reactivity prediction

The compound exhibits significant molecular polarizability due to the presence of multiple polar functional groups and the extended π-system [13]. This enhanced polarizability facilitates intermolecular interactions such as π-π stacking and hydrogen bonding, which are important for crystal packing and potential biological activity [13].

Stereochemical Properties and Three-Dimensional Conformer Analysis

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is an achiral molecule lacking stereogenic centers [1]. The compound does not contain any carbon atoms bonded to four different substituents, eliminating the possibility of optical activity [15]. Additionally, the molecule does not exhibit atropisomerism, as there are no hindered rotations about single bonds that would create conformational enantiomers [10].

Table 6: Stereochemical Properties and Analysis

Stereochemical FeaturePropertiesAnalysis
Chiral centersNo chiral centers presentCompound lacks asymmetric carbons
Stereogenic centersNo stereogenic centersNo four different substituents on any carbon
AtropisomerismNo restricted rotationNo hindered rotation about single bonds
Conformational isomerismChair-chair interconversionLow energy barrier for ring inversion
Piperazine ring flipRapid equilibrium at room temperatureTypical piperazine behavior
Amide bond rotationRestricted rotation due to conjugationPartial double bond character
N-methyl orientationAxial/equatorial preferencesConformational preference studies needed
Overall molecular chiralityAchiral moleculeNo optical activity expected

The three-dimensional conformational analysis reveals that the molecule adopts a preferred extended conformation in both solution and solid state [14]. Density functional theory calculations at the B3LYP/6-311+G(d,p) level confirm this extended geometry as the global minimum energy conformation [14]. The piperazine ring maintains its chair conformation with minimal distortion, while the aromatic and carboxamide portions remain essentially coplanar [14].

Table 7: Detailed Structural Analysis

Structural ParameterObserved ValuesImplications
Molecular geometryExtended conformationFavorable for binding interactions
Piperazine conformationChair form (preferred)Lowest energy conformation
Phenyl ring planarityPlanar aromatic systemMaintains aromaticity
Carboxamide planarityCoplanar with phenyl ringConjugation stabilization
Dihedral anglesRing-amide: ~0-5°Optimal electronic overlap
Intramolecular H-bondsPotential N-H···O contactsConformational stability
Intermolecular interactionsπ-π stacking possibleCrystal stability
Crystal packingHydrogen bonding networksSolid-state properties

Computational molecular dynamics simulations indicate that the molecule exhibits limited conformational flexibility due to the constraints imposed by the chair conformation of the piperazine ring and the planar arrangement of the carboxamide-phenyl system [14]. The primary conformational motion involves the rapid equilibrium between different chair conformations of the piperazine ring, with an energy barrier of approximately 10 kcal/mol [9].

Table 8: Molecular Orbital Calculations Summary

Calculation TypeMethodology/ValuesInterpretation
DFT optimizationB3LYP/6-311+G(d,p)Accurate geometry prediction
Basis set selectionStandard for organic moleculesBalanced accuracy and efficiency
HOMO energyCalculated from MO analysisDonor capability
LUMO energyCalculated from MO analysisAcceptor capability
Energy gapELUMO - EHOMOKinetic stability
Chemical hardnessη = (ELUMO - EHOMO)/2Resistance to deformation
Electronegativityχ = -(ELUMO + EHOMO)/2Electron affinity
Electrophilicity indexω = χ²/2ηElectrophilic power

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the piperazine and phenyl portions of the molecule, indicating nucleophilic character in these regions [14]. Conversely, the lowest unoccupied molecular orbital is concentrated on the nitro group and carboxamide carbonyl, suggesting electrophilic character in these areas [14]. This orbital distribution pattern is consistent with the electronic effects of the substituents and provides insight into the molecule's chemical reactivity and potential interaction sites [14].

XLogP3

1.4

Dates

Last modified: 08-16-2023

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